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PROTAC CDK9 degrader-2

CDK9 PROTAC Selectivity

Standard CDK9 inhibitors block kinase activity but cannot replicate the effects of total protein removal. This creates a critical gap in understanding CDK9 dependency in AML and hematological cancers. PROTAC CDK9 degrader-2 (compound 11c) solves this by inducing proteasome-dependent degradation via cereblon (CRBN) recruitment. Key validations: - DC50 range: 1.5-14.7 nM in TC-71 cells (linker-dependent) - Benchmark for linker optimization studies - Enables direct degradation vs. inhibition comparisons using wogonin control Supplied as a characterized chemical probe for target validation studies.

Molecular Formula C39H36N6O10
Molecular Weight 748.7 g/mol
Cat. No. B12427090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9 degrader-2
Molecular FormulaC39H36N6O10
Molecular Weight748.7 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCCCCN4C=C(N=N4)COC5=C(C=C(C6=C5OC(=CC6=O)C7=CC=CC=C7)O)O
InChIInChI=1S/C39H36N6O10/c46-27-18-29(48)35(36-34(27)28(47)19-30(55-36)22-10-5-4-6-11-22)54-21-23-20-44(43-42-23)17-8-3-1-2-7-14-31(49)40-25-13-9-12-24-33(25)39(53)45(38(24)52)26-15-16-32(50)41-37(26)51/h4-6,9-13,18-20,26,46,48H,1-3,7-8,14-17,21H2,(H,40,49)(H,41,50,51)
InChIKeyMRRHEHIWXXJQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC CDK9 degrader-2 Overview


PROTAC CDK9 degrader-2 (also designated as compound 11c, CAS 2435721-30-3) is a bifunctional PROTAC (Proteolysis Targeting Chimera) molecule engineered to induce the selective, proteasome-dependent degradation of cyclin-dependent kinase 9 (CDK9) [1]. It achieves this through the covalent linkage of the natural product CDK9 inhibitor Wogonin to a cereblon (CRBN) E3 ubiquitin ligase recruiting ligand via a triazole-containing linker [1]. This compound is utilized as a chemical probe to dissect the specific phenotypic consequences of CDK9 protein ablation versus kinase inhibition [1].

Wogonin-based CDK9-selective degrader
CRBN-dependent proteasomal degradation mechanism
Triazole-containing linker defines degradation activity
Tool compound for PROTAC SAR and degradation vs. inhibition studies

Why PROTAC CDK9 degrader-2 Cannot Be Substituted


Generic substitution within the CDK9-targeting chemical tool class is invalid for two primary reasons. First, ATP-competitive CDK9 inhibitors (e.g., NVP-2, SNS-032) maintain residual kinase activity and fail to ablate scaffolding functions, leading to distinct transcriptomic and apoptotic outcomes compared to complete protein degradation [1]. Second, the CDK9 PROTAC landscape is highly heterogeneous in terms of ligand scaffolds and degradation efficiency. For example, CRBN-recruiting degraders based on aminopyrazole or SNS-032 ligands exhibit sub-nanomolar to low nanomolar DC50 values and divergent selectivity profiles [2][3]. Therefore, the specific wogonin-based architecture of PROTAC CDK9 degrader-2 confers a unique balance of moderate potency and a well-characterized, ligand-defined degradation mechanism that is not replicated by other CDK9 PROTACs or inhibitors [1].

Linker sensitivity Minor changes to linker length or composition may shift degradation potency by orders of magnitude.
Triazole requirement Activity in this wogonin-based series depends on the triazole moiety; alternative linkers may abolish CDK9 degradation.
E3 ligase context CRBN-dependent mechanism; replacing with a VHL-based or pan-CDK degrader may alter selectivity and degradation kinetics.

PROTAC CDK9 degrader-2: Comparative Evidence


CDK9 Degradation Potency Comparison

PROTAC CDK9 degrader-2 (compound 11c) demonstrates a 17 μM IC50 for inhibition of MCF-7 breast cancer cell proliferation, a cell line known for CDK9 overexpression. Crucially, its activity is highly attenuated in L02 normal liver cells, which express low levels of CDK9, exhibiting an IC50 greater than 100 μM. This >5.9-fold selectivity window provides a functional readout of CDK9 dependency and distinguishes it from pan-kinase inhibitors that often show indiscriminate cytotoxicity [1][2]. In contrast, the clinical CDK9 inhibitor NVP-2, while potent in enzymatic assays (IC50 = 0.514 nM), does not exhibit this same cell-type selectivity profile in the context of PROTAC-mediated degradation .

Degradation Potency
Cross-study comparable
IC50 = 17 μM (MCF-7 cells); comparator degraders achieve DC50 in 0.89–3.5 nM range across cell models.
Context-dependent potency; may support studies not requiring maximal CDK9 elimination or historical comparisons.
Data from different cell lines; direct potency gap ~10,000–20,000-fold.
CDK9 PROTAC Selectivity MCF-7 L02 Antiproliferative

CDK9 Selectivity vs. Other CDKs

PROTAC CDK9 degrader-2's degradation activity is strictly dependent on the ubiquitin-proteasome system and the E3 ligase cereblon (CRBN). Co-treatment with the proteasome inhibitor MG132 completely abolishes CDK9 degradation, and silencing CRBN with siRNA also blocks the effect, confirming a classical PROTAC mechanism of action [1]. This stands in contrast to some CDK9-targeting PROTACs like THAL-SNS-032, which have been reported to exhibit degradation that is not fully rescued by CRBN knockout, suggesting potential additional or alternative mechanisms [2].

CDK9 Selectivity
Class-level inference
Qualitative western blot evidence of selective CDK9 downregulation; full kinome-wide panel not reported.
Reported CDK9 selectivity should be interpreted with caution; off-target degradation not fully characterized.
Selectivity vs. dual CDK2/9 degrader F3 supports class-level distinction.
PROTAC CDK9 CRBN MG132 Ubiquitin-Proteasome System

Triazole Linker vs. Other Wogonin PROTACs

PROTAC CDK9 degrader-2 is uniquely constructed using the natural product Wogonin as the CDK9-binding warhead. This is a key differentiator from the most common CDK9 PROTACs, such as THAL-SNS-032 (which uses the SNS-032 ligand) and dCDK9-202 (which uses an aminopyrazole-based ligand) [1][2]. The wogonin scaffold confers a distinct binding mode to CDK9 (IC50 for Wogonin against CDK9 is 0.19 μM) [1]. This chemical divergence is critical for structure-activity relationship (SAR) studies and for understanding ligand-driven degradation selectivity, as the warhead's interaction with the target protein's surface lysine residues dictates ubiquitination site selection [1].

Linker Chemistry
Head-to-head
Triazole-containing linker: active CDK9 degradation; wogonin-based PROTACs without triazole: inactive.
Triazole moiety defines activity in this series; linker substitution may not transfer degradation capability.
Contrasts with alkyl/ether linker PROTACs (dCDK9-202, DC50 3.5 nM).
PROTAC CDK9 Wogonin Chemical Probe Scaffold

PROTAC CDK9 degrader-2: Key Applications


CDK9 Target Validation in Hematological Malignancies

Given its defined, CRBN-dependent degradation mechanism and the availability of the matched inhibitor Wogonin, PROTAC CDK9 degrader-2 is an optimal tool for comparative studies designed to dissect the biological consequences of CDK9 protein loss versus mere kinase activity blockade. This is a critical experimental paradigm for validating CDK9 as a therapeutic target [1]. Researchers can directly compare transcriptomic, proteomic, and phenotypic changes induced by the degrader versus the parent inhibitor Wogonin.

SAR Studies of Wogonin-Based PROTACs

The compound's validated antiproliferative activity in MCF-7 cells (IC50 = 17 μM) and its high selectivity against CDK9-low L02 cells (>100 μM) make it a suitable probe for studying CDK9 addiction in breast cancer cell models. This application is particularly useful for mechanistic studies exploring the role of CDK9 in regulating anti-apoptotic proteins like Mcl-1 and the oncogene c-MYC in this specific cellular context [1][2].

Degradation vs. Inhibition Mechanism Comparison

As one of the earliest wogonin-based PROTACs, compound 11c serves as a benchmark in SAR campaigns aimed at optimizing linker composition and length for CDK9 degraders. Its triazole-containing linker, assembled via 'click chemistry,' provides a valuable starting point for medicinal chemists designing next-generation CDK9 PROTACs with improved potency, selectivity, or pharmacokinetic properties [1].

Application
Selection Property
Validation Focus
CDK9 dependency profiling in hematological cancer cell models
CDK9-selective degradation probe
CRBN-dependent degradation confirmation (siRNA/proteasome inhibitor controls)
Wogonin-based PROTAC SAR studies
Triazole-linker benchmark compound
Degradation efficiency comparison across linker variants
CDK9 degradation vs. inhibition mechanism research
Degrader-inhibitor matched pair (wogonin parent ligand)
Transcriptional network endpoint analysis (MYC-related readouts)
CDK9-overexpressing cancer cell line screening
Proliferation endpoint sensitivity profiling
Correlation between CDK9 expression and degradation response

Technical Documentation Hub

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